1,2-Diphenylhexan-1-one
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Overview
Description
1,2-Diphenylhexan-1-one is an organic compound with the molecular formula C18H20O. It is characterized by the presence of two phenyl groups attached to a hexanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenylhexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diphenylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
1,2-Diphenylhexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Diphenylhexan-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
1,3-Diphenyl-2-propanone: Similar in structure but with a different position of the phenyl groups.
1,1-Diphenylacetone: Another structurally related compound with different chemical properties
Conclusion
1,2-Diphenylhexan-1-one is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and industrial scientists alike.
Properties
CAS No. |
2371-23-5 |
---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1,2-diphenylhexan-1-one |
InChI |
InChI=1S/C18H20O/c1-2-3-14-17(15-10-6-4-7-11-15)18(19)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
InChI Key |
IFTUXNDEFNYPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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